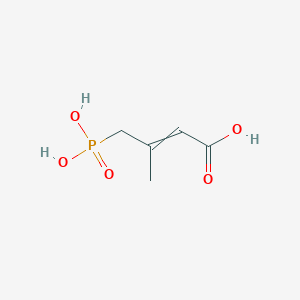![molecular formula C12H18Ge B14489191 Germane, [(4-ethenylphenyl)methyl]trimethyl- CAS No. 64268-26-4](/img/structure/B14489191.png)
Germane, [(4-ethenylphenyl)methyl]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germane, [(4-ethenylphenyl)methyl]trimethyl- is a chemical compound with the molecular formula C12H18Ge It is a derivative of germane, where the germanium atom is bonded to a [(4-ethenylphenyl)methyl] group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Germane, [(4-ethenylphenyl)methyl]trimethyl- typically involves the reaction of germanium tetrachloride with [(4-ethenylphenyl)methyl]magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Preparation of [(4-ethenylphenyl)methyl]magnesium bromide::
- React 4-ethenylbenzyl bromide with magnesium in dry ether to form the Grignard reagent.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), and reflux.
- Reaction with Germanium Tetrachloride::
- Add the Grignard reagent to a solution of germanium tetrachloride in dry ether.
- Reaction conditions: Anhydrous conditions, inert atmosphere, and low temperature (0-5°C).
- Addition of Methyl Lithium::
- Add methyl lithium to the reaction mixture to replace the remaining chlorine atoms with methyl groups.
- Reaction conditions: Anhydrous conditions, inert atmosphere, and low temperature.
Industrial Production Methods: Industrial production of Germane, [(4-ethenylphenyl)methyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and atmosphere to ensure high yield and purity of the final product. The use of automated systems for reagent addition and product isolation is common in industrial settings.
化学反应分析
Types of Reactions: Germane, [(4-ethenylphenyl)methyl]trimethyl- undergoes various chemical reactions, including:
- Oxidation::
- The compound can be oxidized to form germanium dioxide and other oxidation products.
- Common reagents: Oxygen, hydrogen peroxide, and other oxidizing agents.
- Reaction conditions: Elevated temperature and presence of a catalyst.
- Reduction::
- Reduction of the compound can lead to the formation of germane and other reduced species.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Reaction conditions: Anhydrous conditions and inert atmosphere.
- Substitution::
- The compound can undergo substitution reactions where the [(4-ethenylphenyl)methyl] group or methyl groups are replaced by other functional groups.
- Common reagents: Halogens, alkyl halides, and other electrophiles.
- Reaction conditions: Varies depending on the reagent and desired product.
属性
CAS 编号 |
64268-26-4 |
|---|---|
分子式 |
C12H18Ge |
分子量 |
234.90 g/mol |
IUPAC 名称 |
(4-ethenylphenyl)methyl-trimethylgermane |
InChI |
InChI=1S/C12H18Ge/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI 键 |
MRTDVXFRBDSHPO-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C)(C)CC1=CC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


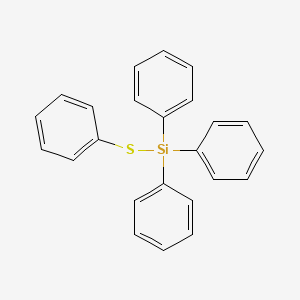


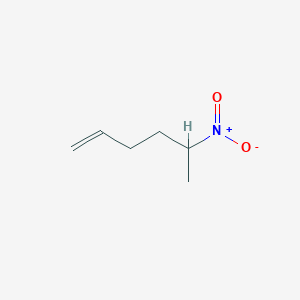

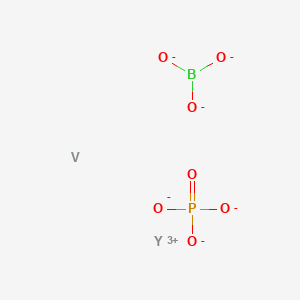
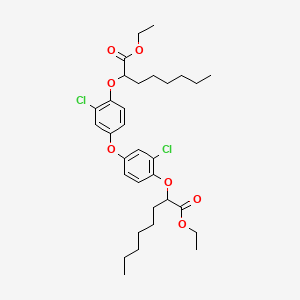
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)

![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)



